molecular formula C15H13FN4O B14193180 4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 897362-22-0

4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine

Katalognummer: B14193180
CAS-Nummer: 897362-22-0
Molekulargewicht: 284.29 g/mol
InChI-Schlüssel: LGWYGLPTWDCIMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals.

Vorbereitungsmethoden

The synthesis of 4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminopyridine derivatives with fluorobenzaldehyde in the presence of an ethoxy group. The reaction is often carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the condensation process .

Analyse Chemischer Reaktionen

4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of 4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting the activity of these kinases, the compound can modulate various cellular pathways, leading to therapeutic effects. The inhibition of kinase activity is achieved through binding to the ATP-binding site of the kinase, preventing phosphorylation of target proteins .

Vergleich Mit ähnlichen Verbindungen

4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine can be compared with other pyridopyrimidine derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific interactions and applications.

Eigenschaften

CAS-Nummer

897362-22-0

Molekularformel

C15H13FN4O

Molekulargewicht

284.29 g/mol

IUPAC-Name

4-ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C15H13FN4O/c1-2-21-14-13-12(19-15(17)20-14)8-7-11(18-13)9-5-3-4-6-10(9)16/h3-8H,2H2,1H3,(H2,17,19,20)

InChI-Schlüssel

LGWYGLPTWDCIMW-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CC=C3F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.